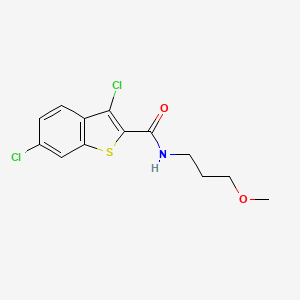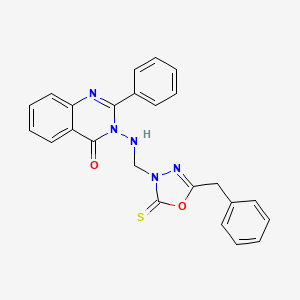
2-Formylaminofluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Formylaminofluorene is an aromatic amide compound with the molecular formula C14H11NO. It is known for its carcinogenic properties and is often used in scientific research to study the mechanisms of carcinogenesis. The compound is structurally related to other aromatic amides and is used as a model compound in various biochemical studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Formylaminofluorene can be synthesized through several methods. One common method involves the formylation of 2-aminofluorene using formic acid or formic anhydride. The reaction typically occurs under acidic conditions and requires a catalyst such as sulfuric acid. The general reaction scheme is as follows:
[ \text{2-Aminofluorene} + \text{Formic Acid} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-Formylaminofluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of this compound can yield 2-aminofluorene.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of 2-aminofluorene.
Substitution: Formation of various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
2-Formylaminofluorene is widely used in scientific research due to its carcinogenic properties. Some of its applications include:
Chemistry: Used as a model compound to study the reactivity of aromatic amides.
Biology: Employed in studies of DNA adduct formation and repair mechanisms.
Medicine: Investigated for its role in carcinogenesis and potential therapeutic targets.
Industry: Used in the synthesis of other complex organic compounds and as a reference material in analytical chemistry
Mecanismo De Acción
The carcinogenic effects of 2-Formylaminofluorene are primarily due to its ability to form DNA adducts. The compound undergoes metabolic activation to form reactive intermediates that can covalently bind to DNA, leading to mutations and cancer. The primary molecular targets include guanine bases in DNA, and the pathways involved are related to the metabolic activation by cytochrome P450 enzymes .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminofluorene: A precursor to 2-Formylaminofluorene, also used in carcinogenesis studies.
2-Acetylaminofluorene: Another aromatic amide with similar carcinogenic properties.
Uniqueness
This compound is unique due to its specific formyl group, which influences its reactivity and interaction with biological molecules. Compared to 2-Aminofluorene and 2-Acetylaminofluorene, this compound has distinct metabolic pathways and forms different DNA adducts, making it a valuable compound for studying specific aspects of carcinogenesis .
Propiedades
Número CAS |
6957-71-7 |
|---|---|
Fórmula molecular |
C14H11NO |
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
N-(9H-fluoren-2-yl)formamide |
InChI |
InChI=1S/C14H11NO/c16-9-15-12-5-6-14-11(8-12)7-10-3-1-2-4-13(10)14/h1-6,8-9H,7H2,(H,15,16) |
Clave InChI |
DOSNGAGLKBWUSU-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11969498.png)

![(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969516.png)

![5-(3,4-dimethoxyphenyl)-4-{[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11969541.png)
![DI(Tert-butyl) 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11969551.png)
![2-{[5-{[5-{[2-(4-Chloroanilino)-2-oxoethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B11969556.png)
![4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}-5-(phenoxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11969559.png)

![2-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(4-fluorophenyl)ethanone](/img/structure/B11969571.png)

![4-{[(E)-(2-bromophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11969581.png)
